molecular formula C12H18BrNO3 B7862896 2-[[2-(4-Bromophenoxy)ethyl](2-hydroxyethyl)amino]-1-ethanol

2-[[2-(4-Bromophenoxy)ethyl](2-hydroxyethyl)amino]-1-ethanol

Cat. No.: B7862896
M. Wt: 304.18 g/mol
InChI Key: REYPAPODROUCSL-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenoxy)ethylamino]-1-ethanol is an organic compound that features a bromophenoxy group attached to an ethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenoxy)ethylamino]-1-ethanol typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenoxy)ethylamino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Products include 2-[2-(4-bromophenoxy)ethylamino]-1-ethanol.

    Reduction: Products include 2-[2-(phenoxy)ethylamino]-1-ethanol.

    Substitution: Products vary depending on the nucleophile used, such as 2-[2-(4-aminophenoxy)ethylamino]-1-ethanol.

Scientific Research Applications

2-[2-(4-Bromophenoxy)ethylamino]-1-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenoxy)ethylamino]-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)ethanol: Shares the bromophenoxy group but lacks the aminoethanol moiety.

    2-[2-(3-Bromophenoxy)ethylamino]-1-ethanol: Similar structure with a bromine atom at a different position on the phenoxy ring.

    2-[2-(4-Chlorophenoxy)ethylamino]-1-ethanol: Contains a chlorine atom instead of bromine.

Uniqueness

2-[2-(4-Bromophenoxy)ethylamino]-1-ethanol is unique due to the specific positioning of the bromine atom and the presence of both hydroxyl and amino groups

Properties

IUPAC Name

2-[2-(4-bromophenoxy)ethyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3/c13-11-1-3-12(4-2-11)17-10-7-14(5-8-15)6-9-16/h1-4,15-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYPAPODROUCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN(CCO)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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